molecular formula C19H18BrN3O2 B11565245 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11565245
M. Wt: 400.3 g/mol
InChI Key: FHKFOYWQKLSYTK-UHFFFAOYSA-N
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Description

4-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is derived from the reaction of 5-bromo-3-methoxysalicylaldehyde with 4-aminoantipyrine . Schiff bases are known for their wide range of biological activities and coordination chemistry applications.

Preparation Methods

The synthesis of 4-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves the following steps :

    Reactants: 5-bromo-3-methoxysalicylaldehyde and 4-aminoantipyrine.

    Reaction Conditions: The reaction is typically carried out in an ethanol solution under reflux conditions.

    Procedure: The reactants are mixed in ethanol and heated under reflux for several hours. The resulting product is then filtered, washed, and recrystallized from ethanol to obtain the pure compound.

Chemical Reactions Analysis

4-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications, including :

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is studied for its potential therapeutic applications due to its biological activities.

    Industry: The compound is used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with various molecular targets . The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and potentially disrupting biological processes.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE include other Schiff bases derived from 5-bromo-3-methoxysalicylaldehyde . These compounds share similar structural features and biological activities but may differ in their specific substituents and resulting properties. Examples include:

These comparisons highlight the uniqueness of 4-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

4-[(5-bromo-2-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H18BrN3O2/c1-13-18(21-12-14-11-15(20)9-10-17(14)25-3)19(24)23(22(13)2)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

FHKFOYWQKLSYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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